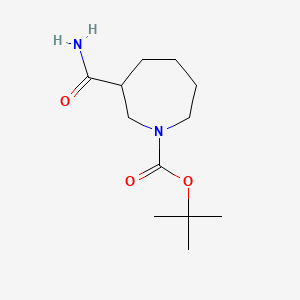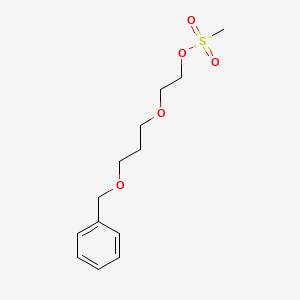
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate is an organic compound with the molecular formula C13H20O5S. It is a derivative of methanesulfonic acid and is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to an ethyl methanesulfonate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate typically involves the reaction of 3-(benzyloxy)propanol with ethyl methanesulfonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, amines, or thioethers.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Applications De Recherche Scientifique
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group acts as a leaving group, facilitating the formation of a reactive intermediate that can undergo nucleophilic attack. This results in the formation of new covalent bonds and the modification of the target molecule’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methanesulfonate: A simpler analog that lacks the benzyloxy and propoxy groups.
Methyl methanesulfonate: Another analog with a methyl group instead of the ethyl group.
Benzyl methanesulfonate: Contains a benzyl group directly attached to the methanesulfonate moiety.
Uniqueness
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate is unique due to the presence of both benzyloxy and propoxy groups, which confer distinct reactivity and properties compared to its simpler analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H20O5S |
|---|---|
Poids moléculaire |
288.36 g/mol |
Nom IUPAC |
2-(3-phenylmethoxypropoxy)ethyl methanesulfonate |
InChI |
InChI=1S/C13H20O5S/c1-19(14,15)18-11-10-16-8-5-9-17-12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
Clé InChI |
JKVVJXAGNSMNHO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


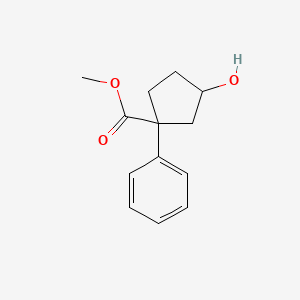
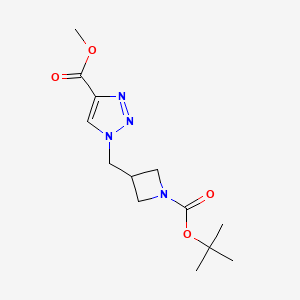
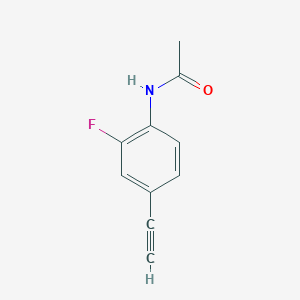
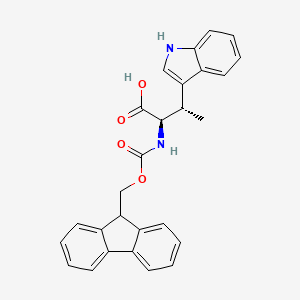
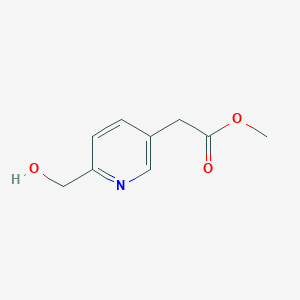
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
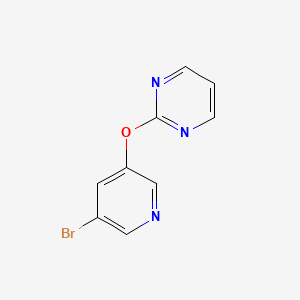
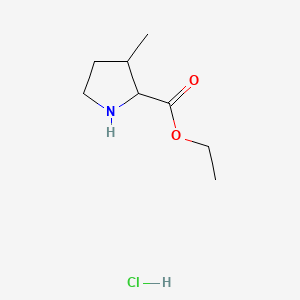
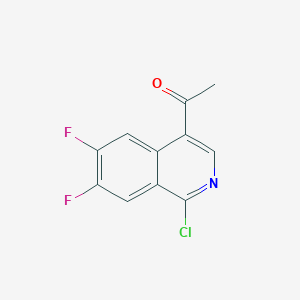
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
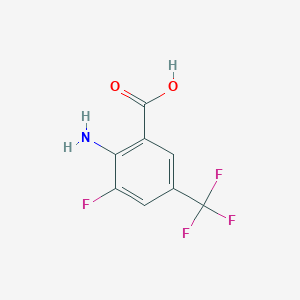
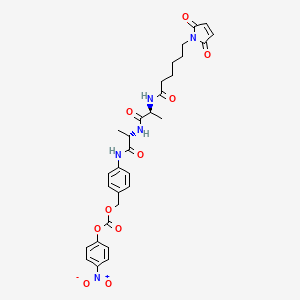
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
